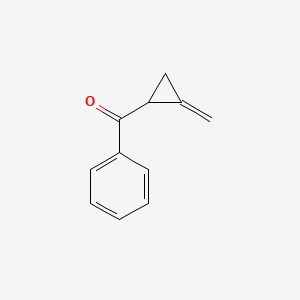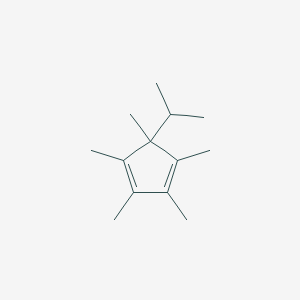
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and an isopropyl group attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentadiene is reacted with methyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methyl groups or the isopropyl group using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully hydrogenated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, binding to active sites of enzymes, or acting as a ligand in coordination complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2,3,4,5-pentamethyl: Similar in structure but lacks the isopropyl group and has a different ring size.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Uniqueness
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and isopropyl groups on the cyclopentadiene ring makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
167904-46-3 |
|---|---|
Formule moléculaire |
C13H22 |
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethyl-5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-8(2)13(7)11(5)9(3)10(4)12(13)6/h8H,1-7H3 |
Clé InChI |
AOXLYEXXOOTXIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



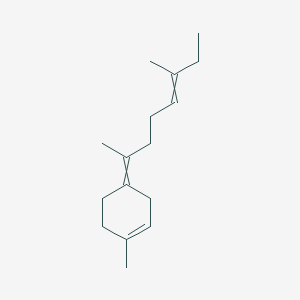
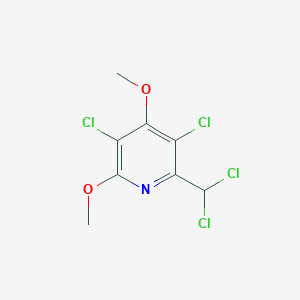
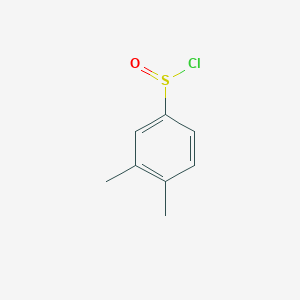
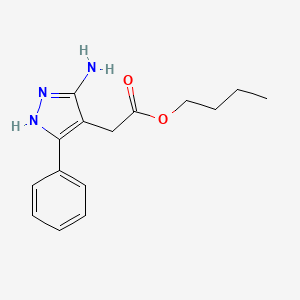
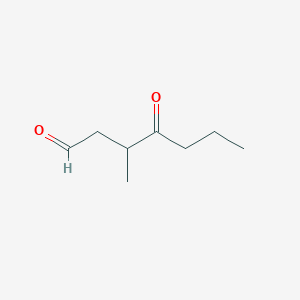

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
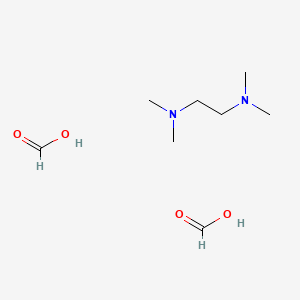

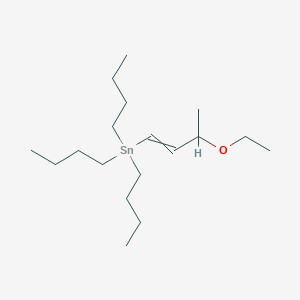
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
